5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a methoxyphenyl group, and a thiazolotriazolol group. Piperazine is a common moiety in pharmaceuticals due to its wide range of biological activity . The methoxyphenyl group could potentially contribute to the compound’s lipophilicity, which could affect its pharmacokinetic properties. The thiazolotriazolol group is a heterocyclic compound that could contribute to the compound’s reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl and thiazolotriazolol groups. One possible method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
- This compound exhibits promising antibacterial properties. Researchers have investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Although not extensively studied, some derivatives of this compound have been evaluated for antifungal activity. Notably, compounds 9a and 9d displayed fungicidal effects against certain Candida strains .
- Indole derivatives related to this compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such effects .
- 3,5-Bis(indolyl)-1,2,4-thiadiazoles, structurally related to our compound, demonstrated cytotoxicity against human cancer cell lines. Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole exhibited potent anticancer activity .
- Some synthesized derivatives of this compound showed inhibition of butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases. Compounds 6e, 6h, and 6n displayed notable BuChE inhibitory activities .
Antibacterial Activity
Antifungal Activity
Anti-Inflammatory and Analgesic Potential
Cytotoxicity Against Cancer Cells
BuChE Inhibition
properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-13-20-19-24(21-13)18(26)17(28-19)16(14-3-5-15(27-2)6-4-14)23-9-7-22(8-10-23)11-12-25/h3-6,16,25-26H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHHWOLMSYMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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